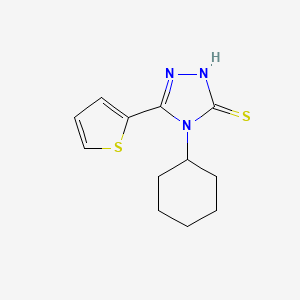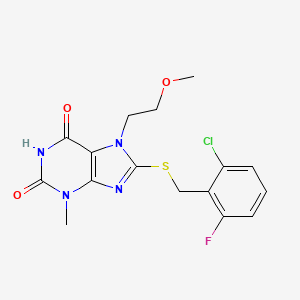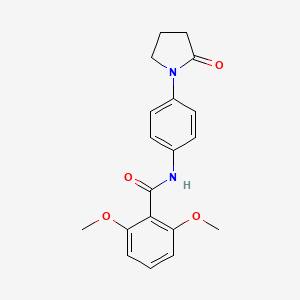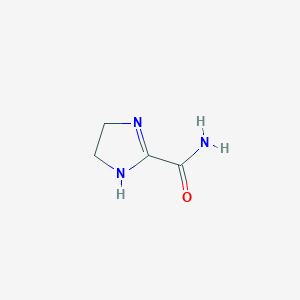![molecular formula C15H13ClF2N2O B2878527 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide CAS No. 329079-53-0](/img/structure/B2878527.png)
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide” is an organic compound containing amide, amine, and aromatic functional groups. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide linkage . The chlorophenyl and difluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a polar amide group, and a polar amine group. The chlorine and fluorine atoms would introduce regions of high electron density due to their high electronegativity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid or its conjugate base . The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amide, it would be expected to have a relatively high boiling point due to the ability to form hydrogen bonds . The presence of halogens could increase its density compared to similar compounds without halogens .科学的研究の応用
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative closely related to the compound was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, demonstrating decreases in viral load and increased survival rates in infected mice (Ghosh et al., 2008).
Surgical Anesthetic Applications
Another study explored the use of ketamine hydrochloride in combination with Acepromazine Maleate to produce surgical depth anesthesia in guinea pigs, indicating the potential of related compounds in veterinary medicine (Shucard et al., 1975).
Structural and Crystallographic Insights
Research on N-(2,3-Dichlorophenyl)benzamide and similar compounds offers structural and crystallographic insights, contributing to a deeper understanding of molecular interactions and properties (Gowda et al., 2007). Such knowledge is crucial for drug design and the development of new materials.
CNS Depressant Activity
The synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, followed by screening for CNS depressant activity, demonstrate the potential of these compounds in neurological research and treatment (Bhattacharjee et al., 2011).
Insecticidal Agents
Novel phenoxyacetamide derivatives were synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the agricultural applications of such compounds (Rashid et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound 2-{[(4-chlorophenyl)methyl]amino}-N-(2,4-difluorophenyl)acetamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is believed to interact with its target, beta-secretase 1, leading to changes in the enzyme’s activity
特性
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O/c16-11-3-1-10(2-4-11)8-19-9-15(21)20-14-6-5-12(17)7-13(14)18/h1-7,19H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUKDVVDLGCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)
![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)